molecular formula C20H16N2O3 B2721644 N-(4-(benzo[d]oxazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide CAS No. 927543-75-7

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2721644
CAS No.: 927543-75-7
M. Wt: 332.359
InChI Key: PDESUEWVUPSJGW-UHFFFAOYSA-N
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Description

N-(4-(Benzo[d]oxazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide is a heterocyclic compound featuring a benzo[d]oxazole core linked to a phenyl group, which is further substituted with a 2,5-dimethylfuran-3-carboxamide moiety. The benzo[d]oxazole component is a bicyclic aromatic system known for its electron-withdrawing properties and role in enhancing molecular stability and bioactivity .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c1-12-11-16(13(2)24-12)19(23)21-15-9-7-14(8-10-15)20-22-17-5-3-4-6-18(17)25-20/h3-11H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDESUEWVUPSJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary subunits:

  • 4-(Benzo[d]oxazol-2-yl)aniline : A phenyl ring substituted with a benzo[d]oxazole group at the para position and an amine functional group.
  • 2,5-Dimethylfuran-3-carboxylic acid : A furan derivative with methyl groups at positions 2 and 5 and a carboxylic acid at position 3.
    The amide bond formation between these subunits constitutes the final synthetic step.

Synthesis of 4-(Benzo[d]oxazol-2-yl)aniline

Cyclocondensation of o-Aminophenol with 4-Nitrobenzaldehyde

The benzo[d]oxazole ring is constructed via a cyclocondensation reaction between o-aminophenol and an aromatic aldehyde. For example, 4-nitrobenzaldehyde reacts with o-aminophenol under catalytic conditions to yield 2-(4-nitrophenyl)benzo[d]oxazole.
Procedure :

  • Reagents : o-Aminophenol (1.0 mmol), 4-nitrobenzaldehyde (1.0 mmol), NiFe₂O₄@SiO₂@aminoglucose nanoparticles (0.05 g).
  • Conditions : Solvent-free, room temperature, 8–15 min.
  • Yield : >90%.
    The nitro group is subsequently reduced to an amine using hydrogenation (H₂/Pd-C) or Zn/NH₄Cl, yielding 4-(benzo[d]oxazol-2-yl)aniline.
Key Spectral Data for Intermediate:
  • ¹H NMR (DMSO-d₆) : δ 8.25 (d, J = 8.6 Hz, 2H, Ar-H), 7.65 (d, J = 8.6 Hz, 2H, Ar-H), 7.40–7.10 (m, 4H, benzo[d]oxazole-H).
  • IR (KBr) : 3450 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N).

Alternative Route via Smiles Rearrangement

A Smiles rearrangement strategy activates benzo[d]oxazole-2-thiol (4 ) with chloroacetyl chloride, followed by nucleophilic substitution with amines.
Procedure :

  • Reagents : Benzo[d]oxazole-2-thiol (1.0 mmol), chloroacetyl chloride (1.2 mmol), Cs₂CO₃ (3.2 mmol).
  • Conditions : DMF, reflux (4–7 h).
  • Yield : 70–85%.
    This method is advantageous for introducing diverse amine functionalities but requires additional steps to install the phenyl group.

Synthesis of 2,5-Dimethylfuran-3-carboxylic Acid

Oxidation of 2,5-Dimethylfuran-3-carbaldehyde

The carboxylic acid is synthesized via oxidation of the corresponding aldehyde using Jones reagent (CrO₃/H₂SO₄).
Procedure :

  • Reagents : 2,5-Dimethylfuran-3-carbaldehyde (1.0 mmol), CrO₃ (3.0 mmol), H₂SO₄.
  • Conditions : 0–5°C, 2 h.
  • Yield : 80–90%.
Key Spectral Data:
  • ¹H NMR (CDCl₃) : δ 2.35 (s, 6H, CH₃), 6.20 (s, 1H, furan-H).
  • IR (KBr) : 1710 cm⁻¹ (C=O).

Amide Coupling Reaction

Activation of 2,5-Dimethylfuran-3-carboxylic Acid

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt).
Procedure :

  • Reagents : 2,5-Dimethylfuran-3-carboxylic acid (1.2 mmol), EDCl (1.5 mmol), HOBt (1.5 mmol).
  • Conditions : DCM, 0°C to rt, 2 h.

Coupling with 4-(Benzo[d]oxazol-2-yl)aniline

The activated acid reacts with 4-(benzo[d]oxazol-2-yl)aniline to form the target amide.
Procedure :

  • Reagents : Activated acid (1.2 mmol), 4-(benzo[d]oxazol-2-yl)aniline (1.0 mmol), DIPEA (2.0 mmol).
  • Conditions : DCM, rt, 12 h.
  • Yield : 75–85%.
Key Spectral Data for Final Product:
  • ¹H NMR (DMSO-d₆) : δ 10.20 (s, 1H, NH), 8.15 (d, J = 8.6 Hz, 2H, Ar-H), 7.70–7.10 (m, 6H, Ar-H and benzo[d]oxazole-H), 6.25 (s, 1H, furan-H), 2.40 (s, 6H, CH₃).
  • ¹³C NMR (DMSO-d₆) : δ 165.5 (C=O), 160.2 (C=N), 152.0–110.0 (aromatic and furan carbons), 21.5 (CH₃).

Optimization and Challenges

Catalyst Selection

  • Nanoparticle catalysts (e.g., NiFe₂O₄@SiO₂@aminoglucose) enhance reaction rates and yields in benzo[d]oxazole synthesis.
  • Lewis acids (e.g., BF₃·Et₂O) facilitate cyclocondensation but require strict moisture control.

Purification Techniques

  • Column chromatography (SiO₂, hexane/EtOAc) is critical for isolating intermediates.
  • Recrystallization from ethanol improves purity of final amide.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Cyclocondensation + EDCl High yield, scalable Requires nitro reduction step 75–85
Smiles Rearrangement Versatile for N-substituted derivatives Multi-step, lower overall yield 60–70

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

Anticancer Activity

The compound's structural features suggest it may exhibit anticancer properties. Research indicates that derivatives of benzofurancarboxamides, similar to N-(4-(benzo[d]oxazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide, have been screened for their anticancer activities. For instance, a study highlighted the synthesis of novel benzofurancarboxamides that were evaluated by the National Cancer Institute for their efficacy against various cancer cell lines. The results indicated that certain compounds showed significant anticancer activity, making them candidates for further optimization and development into therapeutic agents .

Antibacterial and Antifungal Activities

The compound may also possess antimicrobial properties. Research into related compounds has shown that certain benzoxazole derivatives exhibit significant antibacterial and antifungal activities against various pathogens . The exploration of these properties is critical given the rising issue of antibiotic resistance.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is essential for optimizing the antimicrobial efficacy of such compounds. Investigations into the modifications of the benzoxazole moiety have revealed that specific substitutions can enhance antibacterial potency while maintaining low toxicity profiles . This knowledge could guide the development of this compound as a potential antimicrobial agent.

Molecular Hybridization

The design of molecular hybrids incorporating this compound could lead to novel therapeutic agents with improved efficacy and reduced side effects. Recent studies have focused on creating hybrid molecules combining different pharmacophores to enhance biological activity against cancer and infectious diseases .

In Silico Studies

In silico studies are increasingly being used to predict the biological activity of new compounds based on their chemical structure. Computational approaches can help identify promising candidates for further synthesis and biological testing, streamlining the drug discovery process for compounds like this compound .

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]oxazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Anticancer Agents with Benzo[d]oxazole Moieties

Compounds in the "12-series" (e.g., 12c–12h ) from share structural similarities with the target compound, particularly the benzo[d]oxazole-phenyl backbone. Key differences include:

  • Linker and substituents : The 12-series employs thioacetamido linkers and varied terminal groups (e.g., cyclopentyl, tert-butyl), whereas the target compound uses a dimethylfuran carboxamide.
  • Bioactivity: The 12-series demonstrates potent cytotoxicity against HepG2 cells (IC₅₀ values in low micromolar ranges) and modulates apoptosis-related proteins (BAX, Bcl-2, Caspase-3) .

Table 1: Comparison with Anticancer Analogs

Compound Substituents/Linker Key Bioactivity (HepG2) Reference
Target Compound 2,5-Dimethylfuran-3-carboxamide Not reported
12c (N-Cyclopentyl derivative) Thioacetamido, cyclopentyl IC₅₀ = 3.2 µM
12f (tert-Butyl, 5-methyl) Thioacetamido, tert-butyl IC₅₀ = 2.8 µM

OLED Materials with Benzo[d]oxazole Units

Compounds like BOX (10-(4-(benzo[d]oxazol-2-yl)phenyl)-10H-phenoxazine) and 4-TBOPO (tris(4-(benzo[d]oxazol-2-yl)phenyl)phosphine oxide) highlight the versatility of benzo[d]oxazole in optoelectronics:

  • BOX : Exhibits thermally activated delayed fluorescence (TADF) with a short lifetime (<1 µs) and small singlet-triplet energy gap (ΔE_ST < 0.1 eV), ideal for OLED emitters .
  • 4-TBOPO : Shows blue emission under UV light and is used in organic light-emitting diodes (OLEDs) due to its phosphine oxide backbone .
  • Target Compound: The dimethylfuran carboxamide may disrupt π-conjugation compared to BOX’s phenoxazine donor, limiting optoelectronic utility. However, its structural rigidity could aid in crystallinity for materials science applications.

Table 2: Comparison with OLED-Relevant Compounds

Compound Core Structure Key Property Application Reference
Target Compound Benzo[d]oxazole-phenyl-furan Not reported Undetermined
BOX Phenoxazine-benzo[d]oxazole TADF (ΔE_ST < 0.1 eV) OLED emitter
4-TBOPO Phosphine oxide-triple benzo[d]oxazole Blue emission (365 nm) OLED host material

Biological Activity

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide is a compound of interest due to its potential biological activity, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate key structural motifs from both benzoxazole and furan derivatives. The general synthetic pathway includes:

  • Formation of Benzoxazole Ring : This can be achieved through the condensation of 2-aminophenol with an appropriate aldehyde.
  • Furan Derivative Synthesis : The 2,5-dimethylfuran component can be synthesized via cyclization reactions involving furfuryl alcohol.
  • Amide Bond Formation : The final step involves coupling the benzoxazole derivative with the furan carboxylic acid to form the desired amide.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance, derivatives containing similar structural elements have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A comparative study evaluated several benzofuran and benzoxazole derivatives for their cytotoxic effects on human cancer cell lines, including A549 (lung cancer), ME-180 (cervical cancer), and HT-29 (colon cancer). The results indicated that compounds with modifications at specific positions on the benzofuran ring exhibited enhanced antiproliferative activity compared to standard chemotherapeutic agents like Combretastatin-A4 (CA-4) .

CompoundCell LineIC50 (µM)Activity
CA-4A54910.0Standard
6aA5491.0High
6aME-1800.8High
6aHT-290.5High

The mechanism underlying the anticancer activity of this compound is believed to involve interference with microtubule dynamics. Similar compounds have been shown to bind to tubulin, inhibiting its polymerization and leading to cell cycle arrest .

Antimicrobial Activity

In addition to its anticancer properties, some derivatives have demonstrated antimicrobial activity. For example, compounds with furan moieties have been evaluated for their ability to inhibit bacterial growth in vitro, showcasing potential as new antimicrobial agents .

Key Studies and Results

  • Antitumor Activity : Compounds derived from furan and benzothiazole structures exhibited promising antitumor activity in both 2D and 3D cell culture models, suggesting their potential as novel therapeutic agents .
  • DNA Binding Studies : Some studies indicate that these compounds can interact with DNA, potentially leading to inhibition of replication in cancer cells .
  • Structure-Activity Relationship (SAR) : Investigations into SAR reveal that modifications on the benzofuran ring significantly influence biological activity, emphasizing the importance of specific substituents in enhancing potency .

Q & A

Q. What synthetic methodologies are commonly employed to prepare benzo[d]oxazole- and furan-carboxamide-containing compounds?

  • Methodological Answer : Synthesis typically involves coupling reactions between benzoxazole precursors and furan-carboxamide derivatives. For example:
  • Step 1 : React benzo[d]oxazole-2-carbaldehyde with furan-3-carboxamide precursors under Sonogashira or Suzuki-Miyaura coupling conditions to introduce the phenyl bridge .
  • Step 2 : Optimize reaction conditions (e.g., Pd catalysts, solvents like DMF) to achieve yields >80% .
  • Step 3 : Purify intermediates via column chromatography and confirm structures using ESIMS (e.g., m/z 188.2 for benzo[d]oxazole derivatives) and 1H NMR^1 \text{H NMR} (δ 8.4–1.9 ppm for aromatic protons) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Assign peaks using 1H^1 \text{H}, 13C^13 \text{C}, and 15N^15 \text{N} NMR to verify substituent positions (e.g., δ 12.7–2.2 ppm for methyl groups in DMSO) .
  • Mass Spectrometry (MS) : Use ESIMS or LCMS to confirm molecular weight (e.g., ES + 396.99–465.33 for related compounds) .
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1650 cm1^{-1}) and benzoxazole ring vibrations (~1600 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, particularly its cytotoxicity?

  • Methodological Answer :
  • In vitro assays : Test against cancer cell lines (e.g., HepG2) using MTT assays. For example, compound 12c (a benzoxazole derivative) showed IC50_{50} values <10 µM .
  • Apoptosis markers : Quantify BAX, Bcl-2, and Caspase-3 via Western blot. Compounds like 12h upregulated pro-apoptotic BAX by 2.5-fold and Caspase-3 by 3-fold .
  • Data Interpretation : Compare dose-response curves and protein expression ratios (e.g., BAX/Bcl-2 >1 indicates apoptosis induction) .

Q. What strategies are effective for optimizing structure-activity relationships (SAR) in this chemical class?

  • Methodological Answer :
  • Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, CF3_3) to the benzoxazole ring to enhance bioactivity. For instance, chlorinated analogs (e.g., 7f ) showed improved antitubercular activity (MIC: 0.5 µg/mL) .
  • Scaffold hybridization : Combine benzoxazole with pyrazoline or thiazolidinone moieties to improve solubility (e.g., 4g–4n with logP <3.5) .
  • Pharmacokinetic profiling : Use HPLC to assess metabolic stability (e.g., t1/2_{1/2} >2 hours in liver microsomes) .

Q. How should researchers address contradictions in cytotoxicity data across studies?

  • Methodological Answer :
  • Control variables : Standardize cell lines (e.g., HepG2 vs. MCF-7), culture conditions (e.g., serum concentration), and compound purity (>95% by LCMS) .
  • Assay validation : Replicate experiments using orthogonal methods (e.g., ATP-based viability assays vs. trypan blue exclusion) .
  • Meta-analysis : Compare data from structurally analogous compounds (e.g., 12c–12h ) to identify trends in substituent effects .

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